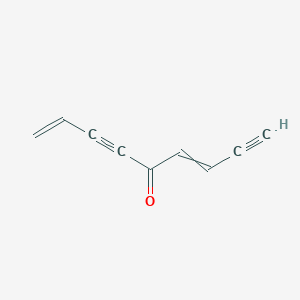

Nona-1,6-diene-3,8-diyn-5-one

Description

Contextualization within Enediyne and Polyunsaturated Ketone Chemistry

The significance of Nona-1,6-diene-3,8-diyn-5-one is best understood by examining the chemical families to which it belongs. Enediynes are a class of natural and synthetic compounds renowned for their potent antitumor and antimicrobial activities. du.ac.in This biological potency stems from their ability to generate p-benzyne diradicals, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death. du.ac.in While research on Nona-1,6-diene-3,8-diyn-5-one itself is not extensive, its enediyne core suggests a potential for similar reactivity.

Polyunsaturated ketones are characterized by a hydrocarbon chain with multiple carbon-carbon double bonds and a ketone functional group. epo.org This combination of functional groups makes them versatile building blocks in organic synthesis and imparts specific chemical reactivities. organic-chemistry.org The presence of unsaturation and a ketone allows for a variety of chemical transformations, including addition reactions and reactions at the carbonyl group. ontosight.ai The study of polyunsaturated ketones is also relevant in the context of biologically active molecules, where such frameworks can be found in natural products. rsc.org

Historical Overview of Research on Related Polyunsaturated Frameworks

The study of polyunsaturated systems has a rich history, driven by the discovery of natural products with remarkable biological activities. The investigation into polyunsaturated fatty acids, for instance, has been crucial in understanding various physiological processes. rsc.org Research into the synthesis of polyunsaturated ketones has often been linked to the development of inhibitors for enzymes like cytosolic phospholipase A2 (cPLA2), which is involved in inflammatory processes. rsc.org

The field of enediyne chemistry experienced a surge of interest in the late 20th century with the isolation and characterization of potent antitumor antibiotics like calicheamicin (B1180863) and esperamicin. du.ac.in These discoveries spurred extensive research into the synthesis and reactivity of the enediyne core, leading to the development of model systems to study the Bergman cyclization and the factors that influence its activation. princeton.edu The synthesis of various enediyne-containing molecules, including those with ketone functionalities, has been a key focus in order to modulate their reactivity and biological profiles. researchgate.net

Current Research Landscape and Emerging Trends in Nona-1,6-diene-3,8-diyn-5-one Chemistry

While specific research on Nona-1,6-diene-3,8-diyn-5-one is limited, the broader fields of enediyne and polyunsaturated ketone chemistry continue to evolve. Current trends in enediyne research focus on the design of novel triggering mechanisms for the Bergman cyclization, allowing for more targeted drug delivery to cancer cells. du.ac.in This includes the development of enediynes that can be activated by light or specific biological cues.

In the realm of polyunsaturated ketones, researchers are exploring new catalytic methods for their selective synthesis and transformation. organic-chemistry.org This includes the development of reactions that can proceed under mild conditions and with high stereoselectivity. Furthermore, the biological roles of polyunsaturated ketones and their derivatives are an active area of investigation, with studies exploring their interactions with biological membranes and their potential as signaling molecules. ontosight.ai The unique structure of Nona-1,6-diene-3,8-diyn-5-one, combining both of these reactive moieties, positions it as a molecule of potential interest for future studies in these cutting-edge areas of chemical research.

Structure

3D Structure

Properties

CAS No. |

881038-11-5 |

|---|---|

Molecular Formula |

C9H6O |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

nona-1,6-dien-3,8-diyn-5-one |

InChI |

InChI=1S/C9H6O/c1-3-5-7-9(10)8-6-4-2/h1,4-5,7H,2H2 |

InChI Key |

RLTMZYHMKCWYEU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CC(=O)C=CC#C |

Origin of Product |

United States |

Synthetic Methodologies for Nona 1,6 Diene 3,8 Diyn 5 One and Its Precursors

Retrosynthetic Analysis of the Nona-1,6-diene-3,8-diyn-5-one Skeleton

A retrosynthetic analysis of Nona-1,6-diene-3,8-diyn-5-one suggests a convergent approach, dissecting the molecule into more readily accessible precursors. The central ketone functionality serves as a key disconnection point. The carbon-carbon bonds flanking the carbonyl group can be disconnected to reveal two primary synthons: a vinylalkynyl nucleophile and a vinylalkynyl electrophile.

Specifically, disconnection at the C4-C5 and C5-C6 bonds leads to two molecules of a three-carbon vinylacetylene building block and a one-carbon carbonyl source. A more practical approach involves a disconnection that leads to two distinct vinylalkynyl fragments. For instance, a Sonogashira coupling reaction is a powerful tool for the formation of the enyne moieties. This suggests a disconnection at the alkyne-vinyl bond, leading to a vinyl halide and a terminal alkyne.

A plausible retrosynthetic pathway is as follows:

Disconnection of the C-C bonds adjacent to the carbonyl: This leads to two vinylalkynyl fragments. One fragment can be envisioned as a vinyl Grignard reagent, and the other as a vinyl acyl chloride.

Disconnection of the enyne moieties: Applying a Sonogashira coupling retrosynthesis, the vinylalkynyl fragments can be further broken down into simpler precursors: a terminal alkyne and a vinyl halide.

This analysis points towards a synthetic strategy involving the preparation of a vinylacetylene derivative and its subsequent coupling with a suitable partner to construct the carbon skeleton, followed by the introduction of the central ketone.

Total Synthesis Approaches and Key Transformations

Based on the retrosynthetic analysis, a plausible total synthesis of Nona-1,6-diene-3,8-diyn-5-one can be devised. The synthesis would rely on key transformations such as Sonogashira coupling and Grignard reactions.

Fragment A Synthesis: Preparation of a vinylalkyne Grignard reagent. This could be achieved by reacting a suitable vinyl halide with magnesium metal.

Fragment B Synthesis: Preparation of a vinylalkynyl acyl chloride. This would involve the synthesis of the corresponding carboxylic acid followed by conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride. chemguide.co.ukorganic-chemistry.orglibretexts.orgpressbooks.pub

Fragment Coupling: The final step would be the reaction of the Grignard reagent (Fragment A) with the acyl chloride (Fragment B) to form the target ketone.

A divergent strategy , on the other hand, would involve the synthesis of a common intermediate that can be elaborated into a variety of final products. While less direct for the synthesis of a single target, this approach is valuable for creating a library of related compounds. For Nona-1,6-diene-3,8-diyn-5-one, a divergent approach is less apparent from its symmetrical nature.

The geometry of the double bonds in Nona-1,6-diene-3,8-diyn-5-one is a critical aspect of its synthesis.

Stereoselectivity: The Sonogashira coupling reaction is known to proceed with retention of stereochemistry of the vinyl halide. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov Therefore, by using a vinyl halide with a defined stereochemistry (either E or Z), the corresponding stereoisomer of the enyne can be obtained. For the synthesis of the likely more stable all-trans isomer of Nona-1,6-diene-3,8-diyn-5-one, (E)-vinyl halides would be the required starting materials.

Regioselectivity: The regioselectivity of the Grignard reaction with the acyl chloride is inherently controlled by the nature of the reactants, with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon of the acyl chloride.

Synthesis of Advanced Intermediates and Building Blocks for Nona-1,6-diene-3,8-diyn-5-one Scaffolds

The successful synthesis of Nona-1,6-diene-3,8-diyn-5-one hinges on the efficient preparation of key building blocks.

Table 1: Key Building Blocks and Their Synthesis

| Building Block | Structure | Synthetic Method |

| Vinylacetylene | H-C≡C-CH=CH₂ | Dimerization of acetylene or dehydrohalogenation of 1,4-dichloro-2-butene. |

| (E)-1-Bromo-2-vinylacetylene | Br-C≡C-CH=CH₂ | Bromination of vinylacetylene followed by selective dehydrobromination. |

| Vinylmagnesium bromide | BrMg-CH=CH₂ | Reaction of vinyl bromide with magnesium turnings in an etheral solvent like THF. adichemistry.comacs.orggoogle.comchemguide.co.uk |

| Acryloyl chloride | CH₂=CH-COCl | Treatment of acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org |

The synthesis of vinylacetylene is a well-established industrial process. For laboratory-scale synthesis, the dehydrohalogenation of dihaloalkanes is a common route. The preparation of vinyl Grignard reagents requires anhydrous conditions to prevent their reaction with water. chemguide.co.uk The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. chemguide.co.ukorganic-chemistry.orglibretexts.orgpressbooks.pub

Novel Synthetic Routes and Methodological Advancements for Polyunsaturated Ketones

Recent advancements in organic synthesis offer new avenues for the construction of polyunsaturated ketones.

Catalytic Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, remain at the forefront of C-C bond formation for the synthesis of enynes. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov The development of more active and stable catalysts allows for these reactions to be carried out under milder conditions and with higher functional group tolerance.

Aldol Condensation Approaches: The aldol condensation of an appropriate aldehyde and a methyl ketone can be a powerful method for the synthesis of α,β-unsaturated ketones. youtube.comorganic-chemistry.orgthieme-connect.de For a divinyl ketone, a double aldol condensation could be envisioned. While potentially leading to a mixture of products, this approach offers a convergent route to the core structure. nih.govresearchgate.net

Friedel-Crafts Acylation: While not directly applicable to the synthesis of the aliphatic Nona-1,6-diene-3,8-diyn-5-one, Friedel-Crafts acylation is a key method for the synthesis of aryl ketones and demonstrates the utility of acyl chlorides as powerful electrophiles. organic-chemistry.orgvisualizeorgchem.comwikipedia.orgsigmaaldrich.comlibretexts.org

Table 2: Comparison of Synthetic Methodologies for α,β-Unsaturated Ketones

| Method | Description | Advantages | Disadvantages |

| Aldol Condensation | Base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration. youtube.comorganic-chemistry.orgthieme-connect.de | Atom economical, uses readily available starting materials. | Can lead to self-condensation and other side products; control of stereoselectivity can be challenging. |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | High degree of control over the location of the double bond. | Stoichiometric amounts of phosphine oxide byproduct are generated. |

| Sonogashira Coupling followed by Carbonyl Introduction | Coupling of a terminal alkyne with a vinyl halide, followed by oxidation or other functional group manipulations. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov | Excellent control of stereochemistry, mild reaction conditions. | Multi-step process, may require protecting groups. |

| Grignard Reaction with Acyl Chloride | Nucleophilic addition of a Grignard reagent to an acyl chloride. adichemistry.comacs.orggoogle.comchemguide.co.uk | Forms a C-C bond and a ketone in a single step. | Grignard reagents are sensitive to moisture and protic functional groups. |

Reactivity Profiles and Mechanistic Investigations of Nona 1,6 Diene 3,8 Diyn 5 One

Cyclization Reactions: Intramolecular and Intermolecular Pathways

The complex unsaturated framework of nona-1,6-diene-3,8-diyn-5-one, featuring both diene and diyne moieties, presents a rich landscape for a variety of cyclization reactions. These transformations can be initiated through thermal or photochemical means, or via catalysis, leading to diverse and structurally complex cyclic systems.

Thermal and Photochemical Cyclizations

Nona-1,6-diene-3,8-diyn-5-one is a candidate for thermally or photochemically induced electrocyclic reactions. In such pericyclic reactions, a pi bond is converted into a sigma bond, leading to the formation of a ring. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons involved and whether the reaction is conducted under thermal or photochemical conditions. wikipedia.orglibretexts.org

Under thermal conditions, a conjugated system with 6 π-electrons (a hexatriene subunit) would undergo a disrotatory ring closure. Conversely, photochemical activation would lead to a conrotatory closure. libretexts.org Given the structure of nona-1,6-diene-3,8-diyn-5-one, intramolecular cyclizations involving the diene and one of the alkyne groups could potentially form five- or six-membered rings. The specific pathways and products would be contingent on the geometric isomers of the starting material and the reaction conditions.

It is also conceivable that under high temperatures, the enediyne subunits could undergo Bergman or Myers-Saito cyclization to generate highly reactive diradical species, although the presence of the diene might offer alternative, lower-energy reaction pathways. researchgate.net

Catalytic Cyclization Processes (e.g., Transition Metal Catalysis, Gold(I)-Catalysis)

Transition metals are well-known to catalyze the cycloisomerization of enynes and diynes, providing atom-economical routes to complex cyclic molecules. semanticscholar.orgorganic-chemistry.org For nona-1,6-diene-3,8-diyn-5-one, catalysts based on rhodium, palladium, ruthenium, or indium could facilitate a variety of cyclization cascades. organic-chemistry.orgnih.govmdpi.com The reaction mechanism often involves the formation of metallacyclic intermediates, followed by reductive elimination or other rearrangement pathways. The regioselectivity of these reactions (e.g., 5-exo vs. 6-endo cyclization) would be influenced by the nature of the metal catalyst, the ligands, and the substitution pattern on the alkyne. mdpi.com

Gold(I) catalysts are particularly effective in activating alkyne functionalities towards nucleophilic attack. mdpi.com In the context of nona-1,6-diene-3,8-diyn-5-one, a gold(I) catalyst could promote the intramolecular attack of one of the olefinic moieties onto a gold-activated alkyne, initiating a cyclization cascade. mdpi.comnih.gov This methodology is known to be efficient for the synthesis of complex polycyclic frameworks under mild conditions.

A hypothetical catalytic cycle for a transition metal-catalyzed cycloisomerization is presented in the table below.

| Step | Description | Intermediate |

| 1 | Oxidative addition of the metal catalyst to the enyne system. | Metallacyclopropane |

| 2 | Insertion of the second alkyne into a metal-carbon bond. | Expanded metallacycle |

| 3 | Reductive elimination. | Cyclized product and regenerated catalyst |

Mechanistic Elucidation of Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The conjugated diene portion of nona-1,6-diene-3,8-diyn-5-one can act as a 4π component in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com In this type of pericyclic reaction, the diene would react with a 2π component (a dienophile) to form a six-membered ring. masterorganicchemistry.com The dienophile could be an external reagent or, in the case of an intramolecular Diels-Alder reaction, one of the alkyne moieties of the molecule itself.

The reactivity of the diene is enhanced by electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. The ketone group in nona-1,6-diene-3,8-diyn-5-one could influence the electronic properties of the conjugated system. Mechanistic studies of such reactions often employ computational methods, such as Density Functional Theory (DFT), to investigate the transition state geometries and activation energies, which helps in predicting the regio- and stereoselectivity of the cycloaddition. scispace.comrsc.org

Addition Reactions to Diene and Diyne Moieties

The multiple unsaturated carbon-carbon bonds in nona-1,6-diene-3,8-diyn-5-one are susceptible to a range of addition reactions, including hydrofunctionalization and halogenation.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrophosphinylation)

Hydrofunctionalization involves the addition of an H-Y bond across a double or triple bond. mdpi.com Palladium-hydride catalysis is a common method for the hydrofunctionalization of conjugated dienes and enynes. nih.govresearchgate.net Depending on the reaction conditions and the nature of the nucleophile, this can lead to the formation of a variety of functionalized products. Nickel-catalyzed hydrofunctionalization of 1,3-dienes has also been extensively studied, offering routes to allylic and homoallylic derivatives. acs.org Iron-catalyzed reductive cyclization of 1,6-enynes represents another pathway for hydrofunctionalization. chemistryviews.org

Hydroboration, the addition of a boron-hydrogen bond, is a versatile reaction for both alkenes and alkynes. The reaction with dienes can proceed via 1,2- or 1,4-addition. researchgate.net For nona-1,6-diene-3,8-diyn-5-one, hydroboration would likely occur with high regioselectivity, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation or protonolysis of the organoborane intermediate would yield alcohols or alkanes, respectively. While specific data for the target molecule is unavailable, studies on related systems like dialkyn-1-yl(divinyl)silanes have shown selective hydroboration at the vinyl group. researchgate.net

Halogenation and Pericyclic Reactions

The addition of halogens (e.g., Br₂, Cl₂) to the diene and diyne moieties of nona-1,6-diene-3,8-diyn-5-one is an expected reaction. The halogenation of alkynes typically proceeds through a bridged halonium ion intermediate, resulting in trans-dihaloalkenes upon the addition of one equivalent of the halogen. masterorganicchemistry.comyoutube.com The addition of a second equivalent leads to a tetrahaloalkane. The reaction with conjugated dienes can result in both 1,2- and 1,4-addition products, with the latter often being the thermodynamically favored product. ucalgary.ca

The following table summarizes the expected products from the addition of one equivalent of a halogen (X₂) to the different unsaturated moieties of nona-1,6-diene-3,8-diyn-5-one.

| Reacting Moiety | Product of 1,2-Addition | Product of 1,4-Addition |

| Diene | 1,2-Dihaloalkene | 1,4-Dihaloalkene |

| Alkyne | trans-Dihaloalkene | Not applicable |

Pericyclic reactions are a broader class of reactions that include cycloadditions and electrocyclic reactions, as discussed earlier. msu.edu Sigmatropic rearrangements, another type of pericyclic reaction, could also be envisioned for derivatives of nona-1,6-diene-3,8-diyn-5-one under appropriate conditions.

Reactions Involving the Ketone Functionality: Carbonyl Chemistry

The carbonyl carbon of nona-1,6-diene-3,8-diyn-5-one is electrophilic and susceptible to attack by nucleophiles. However, the extended conjugation with the vinyl and alkynyl groups creates a scenario where both 1,2-addition (direct attack on the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon of the vinyl group) are possible. The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions.

1,2-Addition: Hard, non-stabilized nucleophiles, such as organolithium reagents and Grignard reagents, are expected to favor direct 1,2-addition to the carbonyl group. This is due to the irreversible nature of these reactions, which are under kinetic control. The initial product would be a tertiary alcohol.

1,4-Conjugate Addition: Softer, stabilized nucleophiles, such as Gilman cuprates (organocuprates), enamines, and Michael donors, are more likely to undergo 1,4-conjugate addition. This pathway is favored due to the formation of a thermodynamically more stable enolate intermediate. Subsequent protonation of the enolate would lead to the corresponding β-substituted ketone.

The general course of these nucleophilic additions can be summarized as follows:

| Nucleophile Type | Expected Major Product | Controlling Factor |

| Hard (e.g., R-Li, RMgX) | 1,2-Addition (Alcohol) | Kinetic Control |

| Soft (e.g., R₂CuLi) | 1,4-Addition (Ketone) | Thermodynamic Control |

Condensation reactions with amines and their derivatives are also anticipated. For instance, reaction with primary amines would likely yield the corresponding imine, while reaction with secondary amines could lead to the formation of an enamine, although the extended conjugation might influence the stability and further reactivity of these products.

The ketone functionality can undergo both reduction and oxidation, although the latter is less common for ketones.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce the ketone to the corresponding alcohol. Due to the presence of other reducible functional groups (alkenes and alkynes), the choice of reagent and reaction conditions would be crucial for achieving selectivity. For instance, NaBH₄ is generally selective for the reduction of ketones in the presence of alkynes.

Catalytic Hydrogenation: While catalytic hydrogenation can reduce the ketone, it would likely also reduce the carbon-carbon double and triple bonds, leading to a saturated alcohol. Selective reduction of the ketone in the presence of the enediyne system would be challenging.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl, resulting in the formation of carboxylic acids. However, such reactions would likely be non-selective and lead to the degradation of the molecule.

Studies on Reactive Intermediates and Transition States

A key feature of enediyne compounds is their ability to undergo cycloaromatization reactions to form highly reactive diradical intermediates. While the specific conditions for such a reaction in the acyclic nona-1,6-diene-3,8-diyn-5-one are not extensively documented, analogies can be drawn from other enediyne systems.

The most well-known of these is the Bergman cyclization , which typically involves a cyclic enediyne. However, acyclic enediynes can also undergo similar transformations, often requiring thermal or photochemical activation. The presence of the ketone and the linear nature of the molecule would influence the geometry and energy of the transition state for such a cyclization.

Computational studies on analogous enediyne systems have provided significant insights into the energetics and structures of the transition states and the resulting diradical intermediates. For nona-1,6-diene-3,8-diyn-5-one, a theoretical investigation would be necessary to determine the feasibility and mechanism of such a cycloaromatization. The diradical species, if formed, would be a high-energy intermediate capable of abstracting hydrogen atoms from its surroundings or undergoing further intramolecular reactions.

The transition state for a putative Bergman-type cyclization would involve the close approach of the two terminal alkyne carbons, leading to the formation of a p-benzyne-like diradical. The activation energy for this process is highly dependent on the distance between the reacting alkyne termini.

Exploration of Novel Reaction Pathways for Nona-1,6-diene-3,8-diyn-5-one

The unique arrangement of functional groups in nona-1,6-diene-3,8-diyn-5-one opens up possibilities for novel and complex reaction pathways beyond simple additions and redox reactions.

Transition Metal-Catalyzed Reactions: Transition metals are known to catalyze a variety of transformations involving enediynes. For instance, palladium, rhodium, and gold catalysts could mediate cyclization, cycloaddition, or rearrangement reactions. These reactions could proceed through the formation of organometallic intermediates, leading to the construction of complex carbocyclic or heterocyclic frameworks.

Pericyclic Reactions: The conjugated diene systems within the molecule could potentially participate in pericyclic reactions such as Diels-Alder cycloadditions, where they act as the diene component. The electronic nature of the dienophile would determine the feasibility and regioselectivity of such reactions.

Radical Cyclizations: As mentioned, the formation of diradical intermediates could initiate a cascade of radical reactions. These could include intramolecular cyclizations onto the double bonds or other parts of the molecule, leading to the formation of new ring systems.

The exploration of these novel pathways often relies on a combination of experimental studies and computational modeling to predict reaction outcomes and elucidate complex mechanisms. The reactivity of nona-1,6-diene-3,8-diyn-5-one is a rich field for further investigation, with the potential to uncover new synthetic methodologies and fundamental principles of chemical reactivity.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

High-resolution NMR spectroscopy would be the primary tool for the structural verification of Nona-1,6-diene-3,8-diyn-5-one. Both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the vinyl and methylene (B1212753) protons. The coupling constants between adjacent protons would be instrumental in determining the stereochemistry of the double bonds.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would be characterized by signals in the olefinic, acetylenic, and carbonyl regions. The chemical shift of the carbonyl carbon would be indicative of the extent of conjugation within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of Nona-1,6-diene-3,8-diyn-5-one is expected to exhibit characteristic absorption bands. A strong absorption in the range of 1650-1685 cm⁻¹ would be indicative of the conjugated ketone carbonyl group. libretexts.org Absorptions corresponding to C=C stretching of the diene and C≡C stretching of the diyne functionalities are also anticipated, typically in the regions of 1600-1650 cm⁻¹ and 2100-2260 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetrical C≡C triple bonds, which are often weak in IR spectra, are expected to show strong signals in the Raman spectrum, providing a clear marker for the diyne moiety.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Product Analysis (e.g., MS/MS, Ion Mobility MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For Nona-1,6-diene-3,8-diyn-5-one, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula of C₉H₆O.

Advanced MS techniques would be invaluable for mechanistic studies:

MS/MS (Tandem Mass Spectrometry): This technique would allow for the fragmentation of the molecular ion, providing information about the structural components of the molecule. Characteristic fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique would be suitable for the analysis of volatile derivatives or reaction products of Nona-1,6-diene-3,8-diyn-5-one.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photochemistry

The extended π-conjugation in Nona-1,6-diene-3,8-diyn-5-one suggests that it will absorb light in the ultraviolet-visible (UV-Vis) region.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. nih.govnih.gov The presence of the carbonyl group can also give rise to a weaker n→π* transition at a longer wavelength.

Fluorescence Spectroscopy: Many conjugated enediyne systems are known to be fluorescent. nih.gov Excitation at the absorption maximum could lead to the emission of light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield would provide a measure of the efficiency of the emission process. The photophysical properties of such systems can be tuned by modifying their chemical structure. nih.gov The study of the photochemistry of enediynes is an active area of research, with potential applications in materials science and medicine. acs.orgnih.gov

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination of Nona-1,6-diene-3,8-diyn-5-one Derivatives

While no crystal structure data is currently available for Nona-1,6-diene-3,8-diyn-5-one or its derivatives, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. A successful crystal structure determination would provide precise bond lengths, bond angles, and information about the planarity of the molecule and its packing in the crystal lattice. This information is crucial for understanding the molecule's physical properties and its interactions with other molecules. In cases where suitable single crystals cannot be obtained, electron diffraction techniques could provide an alternative for structural determination.

Computational and Theoretical Chemistry of Nona 1,6 Diene 3,8 Diyn 5 One Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of nona-1,6-diene-3,8-diyn-5-one. The molecule features a conjugated system composed of sp²-hybridized carbons in the vinyl groups and carbonyl group, and sp-hybridized carbons in the alkyne moieties. This arrangement of π-systems dictates the molecule's reactivity and spectroscopic properties.

High-level ab initio calculations, such as Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)), and more routinely, Density Functional Theory (DFT), are used to determine the equilibrium geometry. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For the core enediyne framework of nona-1,6-diene-3,8-diyn-5-one, the calculations would confirm the near-linear geometry of the C-C≡C-C fragments and the planar nature of the C=C double bonds. The central carbonyl group introduces polarity and influences the electron distribution across the conjugated system.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C≡C | ~1.21 Å |

| Bond Length (Å) | C=C | ~1.34 Å |

| Bond Length (Å) | C=O | ~1.23 Å |

| Bond Length (Å) | C(sp)-C(sp²) | ~1.43 Å |

| Bond Angle (°) | C-C≡C | ~178-179° |

| Bond Angle (°) | C=C-C | ~122° |

| Bond Angle (°) | C-C(O)-C | ~118° |

This interactive table presents typical geometric parameters for the key functional groups in Nona-1,6-diene-3,8-diyn-5-one, as would be predicted by quantum chemical calculations.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal that the HOMO is likely distributed along the enediyne π-system, while the LUMO may have significant contributions from the carbonyl group, indicating its role as an electrophilic center.

Conformational Analysis and Molecular Dynamics Simulations

As an acyclic and relatively flexible molecule, nona-1,6-diene-3,8-diyn-5-one can exist in numerous conformations arising from rotation around its single bonds. Conformational analysis is crucial for understanding its behavior, as the relative orientation of the two alkyne groups is a key determinant of its reactivity towards cycloaromatization.

Computational methods for conformational analysis typically involve a systematic search of the potential energy surface. This can be done by rotating dihedral angles incrementally and calculating the energy of each resulting conformer using molecular mechanics or quantum mechanical methods. The results identify low-energy, stable conformers and the energy barriers between them. For nona-1,6-diene-3,8-diyn-5-one, key rotations would be around the C-C single bonds connecting the carbonyl group to the vinylacetylene fragments.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamics of the molecule over time. nih.govnih.govresearchgate.net By simulating the motion of atoms under a given force field, MD can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the timescales of transitions between them. mdpi.comarxiv.org For nona-1,6-diene-3,8-diyn-5-one, MD simulations would show how the molecule folds and how often it adopts a conformation suitable for cyclization.

| Conformer Description | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Extended (Anti) | ~180° | 0.0 | ~70% |

| Gauche 1 | ~60° | 1.5 | ~14% |

| Gauche 2 | ~-60° | 1.5 | ~14% |

| Eclipsed (Syn) | ~0° | >5.0 | <1% |

This interactive table illustrates a simplified potential energy surface for rotation around a key single bond in Nona-1,6-diene-3,8-diyn-5-one, showing the relative stability of different conformers.

Prediction of Reaction Energetics and Transition States for Nona-1,6-diene-3,8-diyn-5-one Transformations

The most significant chemical transformation for enediynes is the Bergman cyclization, which converts the enediyne into a highly reactive p-benzyne diradical. digitellinc.com Computational chemistry is instrumental in predicting the feasibility and kinetics of this reaction. escholarship.orgnih.gov For acyclic enediynes like nona-1,6-diene-3,8-diyn-5-one, this reaction generally has a very high activation barrier, rendering them stable under normal conditions. nih.govrsc.org

Theoretical calculations are used to map the entire reaction pathway, locating the transition state (the highest point on the energy profile) and calculating its energy relative to the reactant. This energy difference is the activation energy (ΔE‡), which governs the reaction rate. The distance between the two reacting alkyne carbons (the C1-C6 distance in a generic hex-3-ene-1,5-diyne core) is a critical parameter; a shorter distance generally leads to a lower activation barrier. nih.gov In flexible acyclic systems, the molecule must first adopt a specific conformation that brings these carbons into proximity, which is energetically costly.

Computational studies on analogous acyclic enediynes show that the activation barrier for the Bergman cyclization is typically high, often exceeding 35-40 kcal/mol. nih.gov This is consistent with their observed stability.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (Enediyne) | Ground state of the acyclic enediyne | 0.0 |

| Transition State | Highest energy point on the reaction coordinate | ~39.6 nih.gov |

| Product (p-Benzyne diradical) | Cyclized diradical species | ~10-15 |

This interactive table shows a typical calculated reaction profile for the Bergman cyclization of an acyclic enediyne, highlighting the high activation energy.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is the most widely used computational method for studying the reactivity of enediyne systems due to its favorable balance of accuracy and computational cost. digitellinc.com Functionals like B3LYP are commonly employed to investigate the mechanisms of reactions involving enediynes. utexas.edu

DFT calculations are essential for:

Locating Transition States: Identifying the precise geometry and energy of transition states for reactions like the Bergman cyclization or cycloadditions.

Analyzing Reactivity Indices: Using conceptual DFT, indices such as the Fukui function and local softness can be calculated to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. jmcs.org.mx For nona-1,6-diene-3,8-diyn-5-one, this could predict the regioselectivity of additions to the double or triple bonds. unimi.itresearchgate.net

Investigating Reaction Mechanisms: DFT can elucidate stepwise versus concerted mechanisms and explore the influence of catalysts or surrounding molecules on the reaction pathway. nih.govrsc.org For instance, DFT could be used to model the selectivity of a Diels-Alder reaction where the vinyl groups of nona-1,6-diene-3,8-diyn-5-one act as the diene or dienophile.

The choice of functional and basis set is critical for obtaining accurate results, and computational studies on enediynes often benchmark different functionals against higher-level theory or experimental data where available. digitellinc.comnih.gov

| DFT Functional | Basis Set | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d) | ~25-30 |

| ωB97X-D | 6-31G(d) | ~28-33 |

| M06-2X | 6-31G(d) | ~27-32 |

| BPW91 | 6-31G(d,p) | ~24-29 |

This interactive table provides representative data on how different DFT functionals can predict the activation energy for the Bergman cyclization of a model enediyne system. Absolute values vary depending on the specific molecule.

Computational Approaches to Spectroscopic Property Prediction

Computational chemistry provides invaluable tools for predicting and interpreting the spectroscopic properties of molecules like nona-1,6-diene-3,8-diyn-5-one. univie.ac.at This is particularly useful for confirming structures and assigning experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. The process typically involves:

Geometry optimization of the molecule's stable conformers using DFT.

Calculation of the magnetic shielding tensors for each atom in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Averaging the chemical shifts based on the Boltzmann population of the conformers at a given temperature. The predicted spectra can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule's IR spectrum. frontiersin.orgnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed and diagonalized to yield the vibrational modes. The resulting predicted spectrum shows characteristic peaks for the functional groups present, such as the C=O stretch, C≡C stretch, C=C stretch, and various C-H bending and stretching modes. These predictions can aid in the analysis of experimental IR data. rsc.org

| Spectroscopy | Atom/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|---|

| ¹³C NMR | C=O | ~180-185 |

| ¹³C NMR | C=C (vinyl) | ~120-140 |

| ¹³C NMR | C≡C | ~80-95 |

| ¹H NMR | H-C=C (vinyl) | ~5.5-6.5 |

| ¹H NMR | H-C≡C | ~3.0-3.5 |

| IR | C=O stretch | ~1680-1700 |

| IR | C≡C stretch | ~2100-2200 |

| IR | C=C stretch | ~1620-1650 |

This interactive table displays theoretically predicted spectroscopic data for Nona-1,6-diene-3,8-diyn-5-one based on established computational methods and data for similar functional groups.

Design, Synthesis, and Chemical Properties of Nona 1,6 Diene 3,8 Diyn 5 One Derivatives and Analogues

Structural Modifications and Their Impact on Reactivity Profiles

The reactivity of nona-1,6-diene-3,8-diyn-5-one is intrinsically linked to its unique cross-conjugated system, comprising a central ketone flanked by two enyne functionalities. Structural modifications to this core can significantly alter its electronic properties and, consequently, its reactivity profile. Key modifications can be categorized by their location on the molecule: the terminal alkynes, the double bonds, and the carbonyl group.

Modifications at the Terminal Alkynes:

Substitution at the terminal alkynes (C-1 and C-9) can have a profound impact on the molecule's reactivity. Replacing the terminal hydrogens with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the entire conjugated system. For instance, silyl groups, commonly used as protecting groups for terminal alkynes, can also influence the molecule's stability and solubility. The introduction of bulky substituents at these positions can sterically hinder the approach of reagents to the triple bonds, thereby affecting the regioselectivity of addition reactions.

Modifications of the Double Bonds:

Alterations to the double bonds (C-2 and C-7) can influence the dienophilic or diene-like character of the molecule in cycloaddition reactions. The introduction of substituents on the double bonds can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial in determining the feasibility and rate of Diels-Alder reactions. organic-chemistry.orgwikipedia.org For example, attaching electron-withdrawing groups can enhance the dienophilic character of the enyne system.

Modification of the Carbonyl Group:

The central ketone functionality is a key site for nucleophilic attack. wikipedia.orgmasterorganicchemistry.comkhanacademy.org Modifications that increase the electrophilicity of the carbonyl carbon will enhance its reactivity towards nucleophiles. This can be achieved by introducing electron-withdrawing groups on the adjacent carbons. Conversely, converting the ketone to a less electrophilic functional group, such as a ketal or thioketal, can protect it from nucleophilic attack while other reactions are carried out elsewhere in the molecule.

The following table summarizes the predicted impact of various structural modifications on the reactivity of nona-1,6-diene-3,8-diyn-5-one.

| Modification Site | Substituent Type | Predicted Impact on Reactivity |

| Terminal Alkynes (C-1, C-9) | Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increased electron density in the π-system, potentially enhancing reactivity in electrophilic additions. |

| Electron-Withdrawing Groups (e.g., -CN, -CO₂R) | Decreased electron density, making the alkynes more susceptible to nucleophilic attack. | |

| Bulky Groups (e.g., -Si(CH₃)₃) | Steric hindrance, potentially directing reactions to less hindered sites and improving solubility. | |

| Double Bonds (C-2, C-7) | Electron-Donating Groups | Increased HOMO energy, potentially enhancing reactivity as a diene in normal-electron-demand Diels-Alder reactions. |

| Electron-Withdrawing Groups | Decreased LUMO energy, enhancing reactivity as a dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.org | |

| Carbonyl Group (C-5) | Conversion to Ketal/Thioketal | Protection of the carbonyl group from nucleophilic attack. |

| α-Substitution | Introduction of substituents at C-4 and C-6 can influence the enolization of the ketone and its subsequent reactivity. |

Synthesis of Heteroatom-Containing Analogues

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the nona-1,6-diene-3,8-diyn-5-one framework can lead to analogues with novel chemical and physical properties. The synthesis of these heteroatom-containing analogues can be approached through several synthetic strategies, primarily focusing on the modification of the existing carbon skeleton or building the molecule from heteroatom-containing precursors.

Nitrogen-Containing Analogues:

Nitrogen can be incorporated into the structure to form aza-dienes or heterocyclic systems. For example, the central carbonyl group can be converted into an imine or oxime, thereby introducing a nitrogen atom at the 5-position. Another approach involves the synthesis of pyridine or pyrimidine derivatives by reacting the dien-diyne-one with appropriate nitrogen-containing reagents in cyclization reactions. The hetero-Diels-Alder reaction provides a powerful tool for the synthesis of nitrogen-containing six-membered rings. organic-chemistry.org

Oxygen-Containing Analogues:

Oxygen can be introduced to form furan or pyran-containing analogues. One synthetic route could involve the cyclization of a derivative where the carbonyl group is replaced by an ether linkage. Alternatively, reactions that promote the intramolecular addition of a hydroxyl group (introduced via a substituent) to one of the triple bonds could lead to the formation of oxygen-containing heterocycles.

Sulfur-Containing Analogues:

Sulfur-containing analogues, such as thiophene or thiopyran derivatives, can be synthesized using sulfur-transfer reagents. For instance, Lawesson's reagent can be used to convert the carbonyl group into a thioketone. Subsequent cyclization reactions could then lead to the formation of sulfur-containing rings. The use of 1,4-dithianes as building blocks in synthesis can also be a viable strategy. beilstein-journals.org

A hypothetical synthetic scheme for a nitrogen-containing analogue is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Imine Formation | Nona-1,6-diene-3,8-diyn-5-one, Primary Amine (R-NH₂), Acid Catalyst | Nona-1,6-diene-3,8-diyn-5-imine |

| 2 | Aza-Diels-Alder Cyclization | Nona-1,6-diene-3,8-diyn-5-imine, Dienophile | Pyridine Derivative |

Studies on Macrocyclic and Polymeric Architectures Incorporating Nona-1,6-diene-3,8-diyn-5-one Units

The rigid and conjugated structure of nona-1,6-diene-3,8-diyn-5-one makes it an attractive building block for the construction of larger, more complex molecular architectures such as macrocycles and polymers. researchgate.netcam.ac.uk

Macrocyclic Architectures:

Macrocycles containing the nona-1,6-diene-3,8-diyn-5-one unit can be synthesized through intramolecular cyclization reactions of appropriately functionalized linear precursors. For example, a derivative with terminal functional groups capable of reacting with each other, such as a terminal alkyne and a leaving group, could undergo a cyclization reaction to form a macrocycle. The diene and diyne functionalities within the macrocycle could then be further elaborated to create complex three-dimensional structures. The use of template-assisted synthesis could also be employed to control the size and stereochemistry of the resulting macrocycle.

Polymeric Architectures:

Nona-1,6-diene-3,8-diyn-5-one can be incorporated into polymeric chains through various polymerization techniques. msu.edu The terminal alkynes offer a handle for polymerization reactions such as Glaser coupling to form polydiacetylenes. The diene functionality can participate in addition polymerization. youtube.com Furthermore, if the molecule is bifunctionalized with appropriate reactive groups, it can act as a monomer in step-growth polymerization to produce polyesters, polyamides, or polyethers containing the dien-diyne-one unit in the polymer backbone. The resulting polymers would be expected to have interesting optical and electronic properties due to the extended conjugation.

The following table outlines potential strategies for incorporating nona-1,6-diene-3,8-diyn-5-one into macrocycles and polymers.

| Architecture | Synthetic Strategy | Key Reaction | Potential Properties |

| Macrocycle | Intramolecular Cyclization | Ring-closing metathesis, Sonogashira coupling | Conformational rigidity, potential for host-guest chemistry. |

| Polymer | Chain-Growth Polymerization | Glaser coupling of terminal alkynes, Radical polymerization of dienes. | Extended conjugation, potential semiconducting or optical properties. |

| Polymer | Step-Growth Polymerization | Polycondensation of bifunctionalized monomers. | Thermally stable materials with tunable properties. |

Structure-Reactivity Relationship Studies (excluding biological activity)

The reactivity of nona-1,6-diene-3,8-diyn-5-one is a direct consequence of the interplay between its constituent functional groups: the diene, the diyne, and the ketone. Understanding the relationship between the molecule's structure and its chemical reactivity is crucial for predicting its behavior in various chemical transformations.

The cross-conjugated nature of the molecule leads to a complex electronic landscape. The carbonyl group acts as an electron sink, polarizing the adjacent double and triple bonds and making them susceptible to nucleophilic attack. libretexts.org The enyne systems can participate in a variety of pericyclic reactions, including Diels-Alder cycloadditions, where they can act as either the diene or the dienophile component depending on the reaction partner. wikipedia.orgrsc.orgyoutube.com

Influence of Conjugation on Reactivity:

The extended π-system allows for the delocalization of electrons, which stabilizes the molecule. However, this conjugation also provides pathways for reactions to occur across multiple atoms. For example, in a Michael-type addition, a nucleophile could add to the C-2 or C-7 positions, with the resulting negative charge being delocalized over the enone system.

Competition between Reactive Sites:

A key aspect of the structure-reactivity relationship is the competition between the different reactive sites. The terminal alkynes, the internal double bonds, and the carbonyl group are all potential sites for chemical reactions. The regioselectivity and chemoselectivity of a given reaction will depend on a variety of factors, including the nature of the reagents, the reaction conditions (temperature, solvent), and the presence of catalysts. For instance, under kinetic control at low temperatures, reactions may favor the most accessible or electronically favored site, while under thermodynamic control at higher temperatures, the most stable product will be formed. masterorganicchemistry.com

The following table summarizes the key structure-reactivity relationships for nona-1,6-diene-3,8-diyn-5-one.

| Structural Feature | Associated Reactivity | Controlling Factors |

| Cross-conjugated Ketone | Susceptibility to nucleophilic 1,2- and 1,4-addition. masterorganicchemistry.com | Nature of the nucleophile, steric hindrance, electronic effects. |

| Terminal Alkynes | Susceptibility to addition reactions, coupling reactions (e.g., Sonogashira, Glaser). | Presence of catalysts, nature of the electrophile/nucleophile. |

| Diene System | Participation in cycloaddition reactions (e.g., Diels-Alder). | Electronic nature of the dienophile, temperature. |

| Overall Conjugated System | Undergoes pericyclic and electrocyclic reactions. | Thermal or photochemical conditions. |

Emerging Research Directions and Future Perspectives in Nona 1,6 Diene 3,8 Diyn 5 One Chemistry

Integration with Flow Chemistry and Automated Synthesis Methodologies

There is currently no available research detailing the integration of Nona-1,6-diene-3,8-diyn-5-one within flow chemistry paradigms or its synthesis using automated methodologies. The continuous processing and precise control offered by flow chemistry, coupled with the high-throughput capabilities of automated synthesis, represent significant avenues for future exploration of this compound. The development of such methods would be crucial for enabling its efficient and scalable production, which is a prerequisite for any subsequent application studies.

Exploration of Unprecedented Reactivity Modes

Detailed studies on the reactivity of Nona-1,6-diene-3,8-diyn-5-one are not present in the current body of scientific literature. The conjugated and strained system of double and triple bonds, in proximity to a carbonyl group, suggests the potential for a wide range of chemical transformations. Future research could focus on cycloaddition reactions, metal-catalyzed transformations, or photochemistry to uncover novel reaction pathways and synthesize new molecular architectures.

Potential for Advanced Spectroscopic Probes and Sensing Materials (excluding biological sensing)

The extended π-system of Nona-1,6-diene-3,8-diyn-5-one hints at interesting photophysical properties that could be exploited for the development of spectroscopic probes and sensing materials. However, there are no published studies that investigate its fluorescence, phosphorescence, or solvatochromic behavior. Research in this area would involve characterizing its absorption and emission spectra in various environments to assess its potential for detecting specific analytes or changes in material properties.

Computational Design of Novel Nona-1,6-diene-3,8-diyn-5-one Based Systems

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules. While database entries provide some computed descriptors for Nona-1,6-diene-3,8-diyn-5-one, such as its IUPAC name and molecular formula, there is a lack of comprehensive computational studies aimed at designing new systems based on this scaffold. nih.gov Future theoretical work could explore its electronic structure, predict its reactivity in various chemical reactions, and guide the design of derivatives with tailored optical or electronic properties for specific material applications.

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing Nona-1,6-diene-3,8-diyn-5-one, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks. For diyne systems, long-range coupling in -NMR and deshielded carbons in -NMR are critical.

- Infrared (IR) Spectroscopy : Focus on stretches for carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100–2260 cm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass. Fragmentation patterns help validate structural motifs like diyne bridges.

- X-ray Crystallography : Resolves spatial arrangement of the strained diyne and ene systems. Requires high-purity crystals and low-temperature data collection.

- Cross-validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or conformational isomers. Re-run experiments under controlled conditions (e.g., inert atmosphere) to mitigate degradation .

Q. How should researchers design experiments to assess the thermal stability of Nona-1,6-diene-3,8-diyn-5-one?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min in nitrogen). Monitor decomposition onset temperature.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting, decomposition). Use sealed crucibles to prevent volatilization.

- Kinetic Studies : Perform isothermal experiments at varying temperatures (e.g., 50–100°C) and model degradation using Arrhenius equations.

- Safety Protocols : Conduct experiments in fume hoods with blast shields. Refer to GHS Category 3 flammability guidelines for handling .

Q. What strategies optimize the synthesis of Nona-1,6-diene-3,8-diyn-5-one while minimizing side reactions?

- Methodological Answer :

- Retrosynthetic Analysis : Break the molecule into ene and diyne precursors. Prioritize convergent synthesis to reduce step count.

- Protecting Groups : Use silyl ethers or tert-butyl esters to shield reactive carbonyl groups during alkyne coupling (e.g., Sonogashira reaction).

- Steric and Electronic Control : Employ bulky ligands (e.g., P(-Bu)) in palladium-catalyzed reactions to suppress oligomerization.

- In Situ Monitoring : Track reaction progress via thin-layer chromatography (TLC) or inline IR to terminate reactions at optimal yields .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Nona-1,6-diene-3,8-diyn-5-one in cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in Diels-Alder reactions. Gaussian or ORCA software suites are standard.

- Transition State Modeling : Locate saddle points using QST2 or Nudged Elastic Band (NEB) methods. Solvent effects (e.g., PCM model) improve accuracy.

- Kinetic Isotope Effects (KIE) : Simulate deuterated analogs to validate mechanistic pathways (e.g., concerted vs. stepwise).

- Validation : Compare computational results with experimental kinetics (e.g., from UV-Vis monitoring) .

Q. How should researchers resolve contradictions between theoretical and experimental data on the compound’s electronic structure?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets (e.g., NMR, UV-Vis) to identify outliers or systematic errors.

- Synchrotron Studies : Use X-ray Absorption Near Edge Structure (XANES) to probe unoccupied molecular orbitals, complementing DFT predictions.

- Collaborative Replication : Share samples with independent labs to verify results. Discrepancies may arise from impurities (e.g., peroxides in diyne systems) or calibration errors .

Q. What methodologies address the compound’s propensity for polymerization during storage?

- Methodological Answer :

- Stabilizer Screening : Test inhibitors (e.g., hydroquinone, BHT) at 0.1–1.0 wt% in accelerated aging studies. Monitor via gel permeation chromatography (GPC).

- Cryogenic Storage : Store at –20°C under argon with molecular sieves (3Å) to mitigate moisture-triggered degradation.

- Container Material : Use amber glass vials coated with silane to prevent surface-catalyzed reactions. Avoid plasticizers in polymer containers .

Methodological Framework for Data Analysis

| Technique | Application | Validation Criteria |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | Cross-peak consistency in 2D experiments (COSY, HSQC) |

| HRMS | Molecular formula confirmation | Mass accuracy ≤ 2 ppm |

| DFT Calculations | Reactivity prediction | Correlation (R) ≥ 0.85 with experimental kinetics |

| TGA/DSC | Thermal stability assessment | Reproducibility across triplicate runs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.